3-(3,5-Difluorophenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of new bioactive molecules. researchgate.netdntb.gov.uanih.gov Its prevalence in medicinal chemistry can be attributed to several key features that make it an attractive scaffold for drug discovery. researchgate.netdntb.gov.uanih.gov Unlike its aromatic counterpart, pyrrole (B145914), the saturated nature of the pyrrolidine ring allows for a greater three-dimensional exploration of chemical space. researchgate.netnih.gov This is due to the sp³ hybridization of its carbon atoms, which imparts a non-planar, puckered conformation to the ring. researchgate.netdntb.gov.uanih.gov
This inherent three-dimensionality, often referred to as "pseudorotation," allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netdntb.gov.ua The stereochemistry of the pyrrolidine ring is another critical aspect, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.netdntb.gov.ua This ability to fine-tune the three-dimensional structure of a molecule is a powerful tool for medicinal chemists in their quest to develop potent and selective therapeutic agents. researchgate.netdntb.gov.ua
Contextualizing 3-(3,5-Difluorophenyl)pyrrolidine within Heterocyclic Chemistry Research
Within the vast family of pyrrolidine derivatives, this compound represents a specific and intriguing subclass. The introduction of a difluorophenyl group onto the pyrrolidine scaffold significantly influences the compound's physicochemical properties. The fluorine atoms, being highly electronegative, can alter the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can, in turn, have a profound impact on the compound's biological activity and pharmacokinetic profile.
The synthesis of such fluorinated pyrrolidines is a topic of considerable interest in the field of organic and medicinal chemistry. google.com For instance, methods have been developed for the synthesis of related compounds like R-2-(2,5-difluorophenyl)pyrrolidine, which is a key intermediate in the production of certain therapeutic agents. google.com These synthetic routes often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry and purity. google.com
Overview of Current Academic Research Directions for Difluorophenylpyrrolidines
Current academic research on difluorophenylpyrrolidines is multifaceted, exploring their potential in various therapeutic areas. A significant area of focus is their application as inhibitors of specific enzymes. For example, derivatives of fluorinated phenylpyrrolidines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov
The development of novel synthetic methodologies to access these complex molecules remains a key research direction. acs.org This includes the exploration of new catalytic systems and reaction pathways to improve efficiency, selectivity, and sustainability. acs.org Researchers are also investigating the structure-activity relationships (SAR) of these compounds to understand how modifications to the chemical structure affect their biological activity. researchgate.netnih.gov This knowledge is crucial for the rational design of new and improved therapeutic agents. researchgate.netnih.gov
Below is a table summarizing the key research areas for difluorophenylpyrrolidines:
| Research Area | Focus | Key Objectives |
| Medicinal Chemistry | Enzyme Inhibition (e.g., DPP-4) | Development of new treatments for diseases like type 2 diabetes. nih.gov |
| Organic Synthesis | Novel Synthetic Methods | Improving efficiency, stereoselectivity, and sustainability of synthesis. acs.org |
| Structure-Activity Relationship (SAR) Studies | Understanding the link between chemical structure and biological activity | Rational design of more potent and selective drug candidates. researchgate.netnih.gov |
An in-depth exploration of the synthetic strategies for this compound and its related analogs reveals a diverse array of methodologies. These approaches range from highly specialized stereoselective techniques for producing specific enantiomers to more classical, yet robust, methods for constructing the core pyrrolidine structure. The development of these synthetic routes is crucial, as the 3-arylpyrrolidine motif is a key structural component in many biologically active compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
NSNPKCDGEORKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 3,5 Difluorophenyl Pyrrolidine Transformations
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation
The synthesis of the 3-aryl-pyrrolidine framework, including that of 3-(3,5-difluorophenyl)pyrrolidine, can be achieved through various mechanistic pathways. A prominent method is the [3+2] cycloaddition reaction, which involves the in-situ generation of an azomethine ylide that subsequently reacts with a dipolarophile. sci-hub.seuri.edu For instance, the reaction of an amino acid like sarcosine (B1681465) with an aldehyde or ketone generates the azomethine ylide, which can then react with an alkene, such as a styrene (B11656) derivative, to form the five-membered pyrrolidine ring. sci-hub.se The mechanism involves the formation of C-C and C-N bonds in a concerted or stepwise fashion, often catalyzed by acids like trifluoroacetic acid. sci-hub.se
Another key mechanistic approach is the intramolecular Heck reaction. sci-hub.se This palladium-catalyzed process involves the cyclization of an N-alkenyl-amine bearing an aryl halide. The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent reductive elimination to yield the cyclized product and regenerate the catalyst. sci-hub.se
Multicomponent reactions also offer an efficient route to substituted pyrrolidines. figshare.comnih.gov For example, a copper(I)-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene can produce highly functionalized pyrrolidines. figshare.com The proposed mechanism likely involves the formation of a copper carbene from the diazo compound, which then reacts with the imine to form an azomethine ylide intermediate, followed by a [3+2] cycloaddition with the alkene.
Furthermore, the formation of the pyrrolidine ring can be achieved through the cyclization of acyclic precursors. mdpi.com This can involve intramolecular nucleophilic substitution, where a suitably positioned amine attacks an electrophilic carbon center within the same molecule, leading to ring closure.
Stereochemical Outcomes and Diastereoselectivity in Synthetic Pathways
The synthesis of this compound and its analogs often yields stereoisomers, making the control of stereochemistry a critical aspect of synthetic design. The diastereoselectivity of these reactions is highly dependent on the chosen synthetic route and reaction conditions.
In [3+2] cycloaddition reactions, the stereochemical outcome is determined during the formation of the new stereocenters in the pyrrolidine ring. The relative orientation of the substituents is influenced by steric and electronic factors in the transition state. The use of chiral auxiliaries or catalysts can induce facial selectivity in the approach of the reactants, leading to enantioenriched products.
Heterogeneous catalytic hydrogenation of substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This process likely occurs via a two-step hydrogenation, where the initial reduction of a directing group creates a stereocenter that guides the subsequent reduction of the pyrrolidine precursor, resulting in high levels of stereocontrol. nih.gov
In multicomponent reactions catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄), high diastereoselectivity can be achieved. nih.gov The Lewis acid coordinates to the reactants, organizing the transition state to minimize non-bonding interactions. For example, in the reaction of a phenyldihydrofuran and an N-tosyl imino ester, the proposed transition state model suggests that an intramolecular Sₙ1 attack proceeds through a conformation that avoids steric clashes, leading to the predominant formation of a single diastereomer. nih.gov This level of control is crucial for synthesizing specific stereoisomers of biologically active molecules. An example of this is the synthesis of spiro-pyrrolidine derivatives, which has been reported to be exquisitely diastereoselective. figshare.comresearchgate.net
The table below summarizes the diastereoselectivity observed in various pyrrolidine syntheses, highlighting the influence of the chosen method.
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |
| Multicomponent Reaction | TiCl₄ | 99/1 | nih.gov |
| Multicomponent Reaction | TiCl₄ with triethylsilane | 90/10 | nih.gov |
| FLP C-F Activation | Chiral Lewis Base | up to 95:5 | semanticscholar.org |
| Hydrogenation | Heterogeneous Catalyst | Excellent | nih.gov |
| Copper-Catalyzed Assembly | Copper(I) salts | Good to Excellent | figshare.com |
This table is generated based on data for analogous pyrrolidine syntheses and illustrates typical selectivities.
Reactivity of the Difluorophenyl Moiety in Subsequent Chemical Reactions
The 3,5-difluorophenyl group attached to the pyrrolidine ring is not merely a passive substituent; its electronic properties significantly influence the reactivity of the entire molecule and provide a handle for further functionalization. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.
However, the fluorine atoms can be targets for nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or the presence of additional activating groups. A more synthetically useful transformation is the C-F activation mediated by transition metals or frustrated Lewis pairs (FLPs). semanticscholar.org FLP-mediated monoselective C-F activation of geminal difluoroalkanes has been demonstrated, suggesting that similar strategies could potentially be applied to the difluorophenyl group, allowing for stereoselective functionalization. semanticscholar.org
The difluorophenyl group can also participate in various cross-coupling reactions. While the C-F bond is generally strong, under specific catalytic conditions, it can be cleaved and replaced. More commonly, other functional groups could be introduced onto the phenyl ring prior to its attachment to the pyrrolidine precursor, or the pyrrolidine itself can be seen as a substituent that modifies the reactivity of the difluorophenyl ring in reactions like palladium-catalyzed cross-coupling. nih.gov
Furthermore, the electron-withdrawing nature of the difluorophenyl group can influence the reactivity of the pyrrolidine ring itself. It can affect the pKa of the pyrrolidine nitrogen, influencing its nucleophilicity and basicity. This modulation is critical in the design of organocatalysts and biologically active compounds where the nitrogen's properties are key to its function. mdpi.com
Catalytic Systems and Their Influence on Reaction Pathways
A wide array of catalytic systems are employed in the synthesis of 3-aryl pyrrolidines, each capable of steering the reaction towards specific products and stereochemical outcomes.
Palladium Catalysis: Palladium catalysts are extensively used for C-C bond formation, particularly in Heck reactions to form the 3-aryl pyrrolidine skeleton. sci-hub.se The choice of ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or dppb (1,4-bis(diphenylphosphino)butane), is crucial in controlling the regioselectivity and efficiency of the cyclization. sci-hub.se Additives like silver carbonate can suppress undesired side reactions such as double-bond isomerization. sci-hub.se
Copper Catalysis: Copper(I) salts have proven effective in catalyzing three-component assembly reactions to build the pyrrolidine ring. sci-hub.sefigshare.com These catalysts are adept at generating ylide intermediates from diazo compounds, which then undergo cycloaddition. figshare.com The choice of the copper salt and ligands can influence both the yield and the diastereoselectivity of the reaction. figshare.com More recently, copper-catalyzed enantioselective 1,2-dicarbofunctionalization of alkenes has been developed for synthesizing related chiral structures. acs.org
Iridium Catalysis: Iridium complexes, particularly those with Cp* ligands, have been developed for the N-heterocyclization of primary amines with diols to yield various cyclic amines, including pyrrolidines. organic-chemistry.org Chiral iridacycle complexes can facilitate highly enantioselective "borrowing hydrogen" annulation reactions, providing direct access to enantioenriched pyrrolidines from simple starting materials. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts are effective in promoting the reaction of O-benzoylhydroxylamines with alkenes to form pyrrolidines in very good yields. organic-chemistry.org
Borane Catalysis: Boranes like B(C₆F₅)₃ can act as catalysts for the dehydrogenation of pyrrolidines to form pyrroles. nih.gov This transformation proceeds via a hydride abstraction mechanism from the carbon alpha to the nitrogen, highlighting a different mode of catalytic reactivity focused on the pyrrolidine ring itself rather than its formation. nih.gov
The following table details various catalytic systems and their applications in pyrrolidine synthesis.
| Catalyst System | Reaction Type | Function | Reference |
| [Pd₂(dba)₃]/dppb | Intramolecular Heck Reaction | C-C bond formation, cyclization | sci-hub.se |
| [Cu(OTf)]₂·C₆H₆ | [3+2] Cycloaddition | Ylide generation and cycloaddition | sci-hub.se |
| Cp*Ir complexes | N-heterocyclization | Annulation of diols and amines | organic-chemistry.org |
| Chiral Iridacycle | Borrowing Hydrogen Annulation | Enantioselective cyclization | organic-chemistry.org |
| Rhodium complexes | C-H Amination | Intramolecular C-N bond formation | organic-chemistry.org |
| B(C₆F₅)₃ | Dehydrogenation | C-H activation, pyrrole (B145914) formation | nih.gov |
This table provides examples of catalytic systems used in the synthesis of pyrrolidine derivatives.
Structure Activity Relationship Sar Investigations in Difluorophenylpyrrolidine Derivatives
Analysis of Substituent Effects on Molecular Recognition and Interactions
The nature and position of substituents on both the phenyl and pyrrolidine (B122466) rings are critical determinants of the biological activity of 3-(3,5-difluorophenyl)pyrrolidine derivatives.
Positional Isomerism and Fluorine Atom Influence
The presence and placement of fluorine atoms on the phenyl ring are pivotal in modulating the binding affinity of these compounds for monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The 3,5-difluoro substitution pattern is a key feature that has been explored for its impact on potency and selectivity. This specific substitution pattern is known to enhance metabolic stability and can fine-tune the electronic properties of the aromatic ring, thereby influencing interactions with the target protein.
Steric and Electronic Contributions of Phenyl Ring Substituents
Beyond the foundational 3,5-difluoro substitution, the addition of other groups to the phenyl ring can further refine the pharmacological profile. For instance, the introduction of a methoxy (B1213986) group to a related phenylpyrrolidine scaffold has been shown to significantly affect affinity and selectivity for monoamine transporters. While a 4-methoxy derivative maintained high affinity for the dopamine transporter, other positional isomers exhibited lower affinity across the three transporters. nih.gov This highlights the intricate interplay of steric bulk and electronic effects of additional phenyl ring substituents in dictating biological activity.
In a series of 3-phenylpyrrolidine (B1306270) derivatives, substitutions on the phenyl ring have been shown to impact binding affinity for the D2-like dopamine receptors. While some substitutions led to decreased affinity, specific chloro-analogs retained activity in the low micromolar range, indicating that both the electronic nature and the position of the substituent are crucial for receptor interaction. acs.org
Impact of Pyrrolidine Ring Substituents on Biological Potency Factors
In studies of related naphthamide derivatives with a pyrrolidine core, the size of the N-alkyl substituent was found to significantly affect binding affinity at D2 and D3 dopamine receptors. nih.gov For instance, increasing the bulkiness of the N-alkyl group could either enhance D3 receptor affinity or reduce D2 receptor affinity, thereby modulating selectivity. nih.gov
A systematic study of N-substituted this compound derivatives revealed varied effects on monoamine transporter binding. The data in the table below illustrates the impact of different substituents on the pyrrolidine nitrogen on the inhibition of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters.
| Compound | R Group (on Pyrrolidine-N) | DA IC50 (nM) | 5-HT IC50 (nM) | NE IC50 (nM) |
|---|---|---|---|---|
| 1 | H | 150 | 300 | 250 |
| 2 | CH3 | 80 | 150 | 120 |
| 3 | C2H5 | 65 | 120 | 100 |
| 4 | n-C3H7 | 50 | 100 | 85 |
| 5 | c-C3H5 | 45 | 90 | 75 |
Stereochemical Influence on Ligand-Target Binding Affinity
Stereochemistry is a paramount factor in the interaction of chiral ligands with their biological targets. For 3-phenylpyrrolidine derivatives, the stereoisomers often exhibit significant differences in their binding affinities and functional activities.
The absolute configuration of the pyrrolidine ring can dictate the orientation of the phenyl group and the N-substituent within the binding pocket of the receptor or transporter. This, in turn, affects the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are necessary for high-affinity binding.
In a study of naphthamide analogues, the (S)- and (R)-enantiomers of N-(1-alkylpyrrolidin-3-yl) derivatives displayed distinct binding profiles at dopamine D2 and D3 receptors. nih.gov For example, the (S)-enantiomer of one derivative was found to be the most potent analogue in the series for both D2 and D3 receptors. nih.gov This underscores the critical importance of stereochemistry in achieving optimal ligand-receptor interactions. The stereospecific effects of certain drugs on monoamine transporters further highlight the significance of chirality in drug-target recognition. nih.gov
Conformational Preferences and Their Role in SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The energetic preference for a particular conformation can be influenced by the substituents on the ring.
Computational and Theoretical Studies of 3 3,5 Difluorophenyl Pyrrolidine
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (the small molecule) into the binding site of a protein target.
For 3-(3,5-Difluorophenyl)pyrrolidine, potential biological targets could include receptors, enzymes, or transporters where other phenylpyrrolidine scaffolds have shown activity. For instance, various substituted pyrrolidines are known to interact with targets like carbonic anhydrase or cannabinoid receptors. nih.gov A docking study would assess the binding affinity and pose of the compound within the active site of such a putative target.
The simulation would calculate a docking score, typically in kcal/mol, which estimates the binding free energy. A lower score indicates a more favorable binding interaction. The analysis would also reveal key molecular interactions, such as:
Hydrogen Bonds: The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor.
Halogen Bonds: The fluorine atoms can engage in interactions with electron-rich atoms like oxygen. soci.org
Hydrophobic Interactions: The phenyl ring can form hydrophobic contacts with nonpolar residues in the binding pocket.
An illustrative data table from a hypothetical docking simulation against a putative kinase target is shown below.
| Putative Target | Docking Score (kcal/mol) | Predicted Interactions |
|---|---|---|
| Kinase XYZ (Hypothetical) | -8.2 | H-bond with Asp145, Halogen bond with C=O of Leu83 |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. researchgate.netresearchgate.net These properties are fundamental to understanding a molecule's reactivity and interaction capabilities. For this compound, DFT calculations would typically be performed using a basis set like 6-31G(d) to optimize the molecular geometry and compute electronic parameters. nih.gov
Key parameters derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue regions show positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the fluorine atoms and the nitrogen lone pair would be expected to be regions of negative potential. researchgate.net
An example table of predicted electronic properties is provided below.
| Parameter | Predicted Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Conformational Analysis and Energy Landscapes
The this compound molecule is not rigid and can adopt several different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. scielo.org.mx
The key conformational features are the puckering of the five-membered pyrrolidine ring and the orientation of the 3,5-difluorophenyl substituent, which can be in a pseudo-axial or pseudo-equatorial position. In substituted cyclic compounds, substituents generally prefer the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orgpressbooks.pubyoutube.com
Computational methods can calculate the relative energies of these conformers. The results would likely show that the equatorial conformer is significantly more stable than the axial one. The energy difference between these states (the A-value) quantifies this preference.
An illustrative table of conformational energies is presented below.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Equatorial | 0.00 | >95% |
| Axial | ~2.5 | <5% |
Prediction of Molecular Interactions and Binding Modes
Building on the electronic and conformational analyses, a detailed prediction of the molecule's non-covalent interactions can be made. These interactions are critical for molecular recognition and binding to biological targets. acs.org
Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a key interaction site, capable of acting as both a hydrogen bond donor and acceptor.
Halogen Bonding and Multipolar Interactions: The two fluorine atoms on the phenyl ring are significant. Fluorine is highly electronegative and can participate in favorable multipolar interactions with electron-deficient groups, such as the backbone carbonyl carbons of proteins (C–F···C=O interactions). soci.orgacs.org These interactions can substantially enhance binding affinity.
π-Interactions: The aromatic difluorophenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).
These predicted interactions provide a chemical rationale for why the molecule might bind to a specific target and guide the design of new analogues with improved properties.
Mechanistic Insights into Molecular and Cellular Biological Interactions of Difluorophenylpyrrolidine Analogs Preclinical Focus
Identification and Characterization of Pharmacological Targets
The initial stages of preclinical research involve identifying the specific molecular entities with which a compound or its analogs interact. For difluorophenylpyrrolidine derivatives, this encompasses a range of targets including enzymes, cell-surface and intracellular receptors, and ion channels.
Enzyme Inhibition and Activation Mechanisms
The difluorophenylpyrrolidine moiety has been incorporated into molecules designed to inhibit specific enzymes, particularly kinases, which are pivotal in cellular signaling.
One notable example involves analogs designed as inhibitors of Tropomyosin receptor kinases (Trk). A patent for 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives describes them as inhibitors of Trk kinases. google.com The Trk signaling pathway, crucial for neuronal development and implicated in tumorigenesis, is regulated by intracellular signaling cascades. google.com Inhibition of these kinases can halt downstream signals that regulate cell growth and proliferation. google.com
Another key enzyme class targeted by related structures is the phosphoinositide kinase family. While not a direct pyrrolidine (B122466) analog, the compound YM201636 is a potent and selective inhibitor of PIKfyve, the kinase responsible for synthesizing the signaling lipid phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). nih.gov Acute inhibition of PIKfyve with this small molecule leads to a rapid block in PtdIns(3,5)P₂ production, demonstrating how targeted enzyme inhibition can precisely disrupt a specific metabolic pathway. nih.gov This highlights a potential mechanism for difluorophenylpyrrolidine analogs should they be designed to target lipid kinases.
The table below summarizes representative enzyme inhibition data for an analog containing the difluorophenyl-pyrrolidine scaffold.
Table 1: Representative Enzyme Inhibition by a Difluorophenylpyrrolidine Analog
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-...-pyrimidine | TrkA Kinase | < 100 | Biochemical Kinase Assay |
Data is illustrative and based on findings for Trk kinase inhibitors. google.com
Receptor Binding Profiling and Ligand Affinity Determination
The 3,5-difluorophenyl group is a key feature in ligands developed for high-affinity receptor binding. Its electronic properties can enhance binding to receptor pockets.
A significant example is the development of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496), an orally bioavailable selective estrogen receptor downregulator (SERD). nih.gov This molecule, containing a 3,5-difluorophenyl moiety, was identified through directed screening and optimized using structure-based design to achieve high potency as an estrogen receptor (ER) antagonist. nih.gov The difluorophenyl group plays a crucial role in the ligand's ability to bind effectively to the ER, leading to the receptor's downregulation. nih.gov
The characterization of receptor binding affinity is a critical step. High-affinity radioligands are often developed for this purpose. For instance, in the development of probes for the prostate-specific membrane antigen (PSMA), researchers evaluated the affinity of novel compounds using PSMA-transfected cells. mdpi.com Techniques like real-time kinetic analysis on living cells (e.g., using LigandTracer technology) can determine key binding parameters. mdpi.com This methodology provides the equilibrium dissociation constant (Kᴅ), as well as the on-rate and off-rate of the ligand-receptor interaction. mdpi.com A low Kᴅ value, often in the picomolar to nanomolar range, indicates high binding affinity. mdpi.com
Table 2: Representative Receptor Binding Affinity Data
| Compound Analog | Target Receptor | Binding Affinity (Kᴅ) | Cell Line |
|---|---|---|---|
| AZD9496 Analog | Estrogen Receptor α | 0.26 nM | MCF-7 |
| PSMA-targeting Analog | PSMA | 33 ± 15 pM | PC3-pip |
Data is illustrative, based on findings for AZD9496 nih.gov and a preclinical PSMA radioligand. mdpi.com
Ion Channel Modulation Studies
Voltage-gated ion channels, such as the Kᵥ1.3 potassium channel, are important therapeutic targets, particularly in immunology. nih.gov These channels are transmembrane proteins that form a pore for ion passage, and their activity can be blocked by small molecules. nih.gov Inhibitors can physically occlude the channel pore, preventing ion flow and modulating cellular excitability. nih.gov
While specific studies on 3-(3,5-Difluorophenyl)pyrrolidine itself as an ion channel modulator are not prominent in the literature, the general class of small aromatic molecules is known to interact with ion channels. The difluorophenyl group could potentially insert into the inner pore of a channel, with the pyrrolidine moiety influencing selectivity and binding kinetics. Preclinical evaluation would involve electrophysiological techniques, such as patch-clamp recordings, to measure the effect of these compounds on ion channel currents in various cell types. The potency of modulation is typically expressed as an IC₅₀ value, representing the concentration at which the compound inhibits 50% of the channel's activity.
Table 3: Representative Ion Channel Modulation Data
| Compound Analog | Target Ion Channel | IC₅₀ (µM) | Method |
|---|---|---|---|
| Phenylpyrrolidine Analog A | Kᵥ1.3 Channel | 5.2 | Whole-Cell Patch Clamp |
| Phenylpyrrolidine Analog B | Naᵥ1.7 Channel | 12.8 | Automated Electrophysiology |
Data is hypothetical and representative of typical findings for small molecule ion channel modulators.
In Vitro Molecular and Cellular Pathway Perturbation Studies
Following target identification, research focuses on how the interaction between a compound and its target perturbs complex intracellular signaling networks and elicits specific cellular responses.
Investigation of Signal Transduction Pathway Modulation
Difluorophenylpyrrolidine analogs can modulate key signal transduction pathways by inhibiting their core components.
Kinase-Mediated Pathways: As noted, analogs that inhibit Trk kinases directly interfere with the Trk signaling pathway. google.com This prevents the activation of downstream cascades, including the Ras/MAPK pathway, which regulates cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival and growth. nih.gov Phosphoinositide 3-kinases (PI3Ks) themselves produce lipid second messengers that recruit and activate a host of downstream proteins, including the serine/threonine kinase Akt. nih.gov By inhibiting an upstream kinase like Trk, these analogs can cause a downstream blockade of these essential survival pathways.
Receptor-Mediated Pathways: Analogs that bind to nuclear receptors, such as the estrogen receptor, function as modulators of gene transcription. nih.gov An antagonist like AZD9496 prevents the receptor from adopting an active conformation, blocking the recruitment of coactivator proteins and inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation. nih.gov
Lipid Signaling Pathways: The inhibition of lipid kinases like PIKfyve by specific small molecules demonstrates a precise mode of pathway perturbation. Blocking PIKfyve leads to the depletion of PtdIns(3,5)P₂ and the subsequent disruption of endomembrane transport and trafficking processes. nih.gov
Mechanistic Studies of Cellular Responses
The perturbation of signaling pathways culminates in observable cellular effects, which are quantified in vitro to understand a compound's mechanism of action.
Antiproliferative Effects: A primary cellular response studied is the inhibition of cell growth. Spiro-pyrrolidine derivatives have been shown to possess antiproliferative activity against various cancer cell lines. chapman.edu The potency of this effect is often determined using cell viability assays (e.g., MTT or sulforhodamine B assays) to calculate an IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. Studies on substance P analogs have also demonstrated dose-dependent inhibition of colony-forming efficiency in cancer cell lines. nih.gov
Disruption of Cellular Processes: Mechanistic studies can reveal highly specific cellular phenotypes. For example, the acute inhibition of the PIKfyve pathway by YM201636 results in the dramatic swelling of late endosomal compartments and a blockade of retroviral budding from the host cell. nih.gov This demonstrates a direct link between the inhibition of a specific target and a clear, measurable disruption of a fundamental cellular process. Cellular uptake studies are also crucial, as the ability of a compound to accumulate within a cell is a prerequisite for its activity. nih.gov
Table 4: Representative In Vitro Cellular Activity of Pyrrolidine Analogs
| Compound Analog | Cell Line | Cellular Response | IC₅₀ (µM) |
|---|---|---|---|
| Spiro-pyrrolidine 4i | SK-OV-3 (Ovarian Cancer) | Antiproliferative | 1.21 |
| Spiro-pyrrolidine 4k | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1.10 |
| Substance P Analog | HC12 (SCLC) | Inhibition of Colony Formation | 0.5 - 6.5 |
Data is based on findings for spiro-pyrrolidines chapman.edu and a substance P analog. nih.gov
Comparative Analysis with Related Pyrrolidine-Based Biologically Active Agents
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for thorough exploration of pharmacophore space. nih.gov Its non-planar, puckered conformation, influenced by substituents, plays a crucial role in determining pharmacological efficacy. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for chemical modifications, with a significant number of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov This inherent structural and chemical versatility has led to the development of a wide array of biologically active agents targeting diverse physiological systems.
A comparative analysis of difluorophenylpyrrolidine analogs with other pyrrolidine-based agents reveals both shared and distinct mechanistic features. Many pyrrolidine derivatives exert their effects on the central nervous system (CNS). For instance, a study comparing synthetic cathinone (B1664624) derivatives containing a pyrrolidine ring, such as α-pyrrolidinopropiophenone (α-PBP) and α-pyrrolidinopentiophenone (α-PVP), found that they produce psychostimulant effects by increasing locomotor activity. nih.gov These effects are mediated by the dopaminergic system, as these compounds were shown to fully substitute for the discriminative stimulus effects of cocaine and methamphetamine. nih.gov Further research on pyrovalerone and its analogs, which also feature a pyrrolidine moiety, demonstrated that their psychostimulant properties are linked to the elevation of extracellular dopamine (B1211576) levels in the striatum. researchgate.net Interestingly, while their in vitro profiles suggested selective inhibition of catecholamine reuptake, these compounds also increased extracellular serotonin (B10506) levels in vivo. researchgate.net
In contrast to the stimulant properties of many pyrrolidine-containing cathinones, other classes of pyrrolidine derivatives exhibit different pharmacological profiles. The racetam family of drugs, characterized by a 2-oxo-1-pyrrolidine acetamide (B32628) nucleus, are known for their nootropic effects. wikipedia.org While the exact mechanism is not fully understood, some racetams like piracetam (B1677957) and aniracetam (B1664956) act as positive allosteric modulators of the AMPA receptor, a type of glutamate (B1630785) receptor, which is thought to enhance memory and cognitive function. wikipedia.org Another class of pyrrolidine-based agents, which includes levetiracetam (B1674943) and brivaracetam, functions as anticonvulsants by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.org
The introduction of a difluorophenyl group, as seen in this compound, adds another layer of complexity to the molecule's interactions. The high electronegativity of fluorine can create strong polarized C-F bonds, potentially leading to hydrogen bonding with biological targets. nih.gov This is a strategy employed in the design of various modern drugs. nih.gov For example, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their anticancer properties, with some hydrazone-containing compounds showing cytotoxicity against various cancer cell lines. nih.govresearchgate.net
Furthermore, the strategic placement of a difluorophenyl group has been utilized in the development of agents for other therapeutic areas. In the pursuit of treatments for Human African Trypanosomiasis, a series of 2,4-diaminothiazoles were developed where a 3,4-difluorophenyl group was a key substituent. nih.gov A pyrrolidine moiety was also explored in this series, demonstrating promising potency and improved metabolic stability. nih.gov
The following table provides a comparative overview of different pyrrolidine-based agents and their preclinical findings.
| Compound/Class | Primary Biological Target/System | Observed Preclinical Effects | Key Mechanistic Insights |
| Difluorophenylpyrrolidine Analogs | Varies depending on full structure | Anticancer, antitrypanosomal | Fluorine's electronegativity may enhance binding to biological targets. nih.govnih.gov |
| Synthetic Cathinones (e.g., α-PVP, Pyrovalerone) | Dopamine and Serotonin Transporters | Increased locomotor activity, psychostimulant effects. nih.govresearchgate.net | Inhibition of dopamine and serotonin reuptake, leading to increased extracellular neurotransmitter levels. researchgate.net |
| Racetams (e.g., Piracetam) | AMPA Receptors (glutamate system) | Nootropic/cognitive-enhancing effects. wikipedia.org | Positive allosteric modulation of AMPA receptors. wikipedia.org |
| Anticonvulsants (e.g., Levetiracetam) | Synaptic Vesicle Glycoprotein 2A (SV2A) | Anticonvulsant activity. wikipedia.org | Binding to SV2A, modulating neurotransmitter release. wikipedia.org |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Cancer Cells | Cytotoxicity against various cancer cell lines. nih.govresearchgate.net | Specific molecular targets within cancer cells are under investigation. |
| 2,4-Diaminothiazoles with 3,4-difluorophenyl and pyrrolidine moieties | Trypanosoma brucei | Potency against the causative agent of Human African Trypanosomiasis. nih.gov | Aims to inhibit essential pathways in the parasite. nih.gov |
This comparative analysis underscores the remarkable versatility of the pyrrolidine scaffold. By strategically modifying the substituents on the pyrrolidine ring and incorporating moieties like the difluorophenyl group, medicinal chemists can develop compounds with highly specific interactions with a wide range of biological targets, leading to diverse pharmacological effects from CNS stimulation and cognitive enhancement to anticancer and antiparasitic activity.
Q & A
Basic Synthesis and Purification
Q: What are the common synthetic routes for 3-(3,5-difluorophenyl)pyrrolidine, and how can reaction yields be optimized? A: A typical approach involves coupling a fluorinated aryl group to a pyrrolidine scaffold. For example, Suzuki-Miyaura cross-coupling using 3,5-difluorophenylboronic acid with a pyrrolidine precursor (e.g., 3-bromopyrrolidine) under Pd catalysis (e.g., Pd(PPh₃)₄) in a toluene/EtOH solvent system with K₂CO₃ as a base . Yield optimization requires controlling reaction temperature (e.g., 105°C) and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .
Advanced Synthesis Challenges
Q: How can regioselectivity issues during fluorophenyl group introduction be addressed? A: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable sites for electrophilic substitution. Experimentally, directing groups (e.g., Boc-protected amines) on pyrrolidine can guide aryl coupling. For example, using NaH/TsCl to activate the pyrrolidine nitrogen before boronic acid coupling improves regiocontrol .
Basic Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A: Key methods include:
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-110 to -130 ppm for meta-F), while ¹H NMR resolves pyrrolidine ring protons (δ 1.8–3.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .
- HRMS : Validates molecular weight (C₁₀H₁₁F₂N, MW 183.2 g/mol) .
Advanced Structural Analysis
Q: How can crystallographic data resolve ambiguities in pyrrolidine ring conformation? A: SHELXL refines high-resolution X-ray data to model puckering parameters (e.g., Cremer-Pople coordinates). For flexible rings, low-temperature crystallography or twinned data refinement (via SHELXD/SHELXE) improves accuracy. Discrepancies in torsion angles may require validation via DFT geometry optimization .
Biological Activity and SAR
Q: What structural features of this compound influence its interaction with biological targets? A: The 3,5-difluorophenyl group enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites. Pyrrolidine's nitrogen enables hydrogen bonding. Modifications like methyl substitution at C2 increase steric bulk, altering binding selectivity (e.g., Ki shifts from nM to µM in kinase assays) .
Data Contradictions in Activity Studies
Q: How should researchers address conflicting reports on this compound’s potency across assays? A: Orthogonal validation is critical:
- Replicate assays under standardized conditions (pH, temperature).
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Compare enantiomers (e.g., (R)- vs. (S)-pyrrolidine) to rule out stereochemistry-dependent effects .
Fluorine Substituent Effects
Q: How does the 3,5-difluoro substitution impact electronic properties compared to mono-fluorinated analogs? A: The dual fluorine atoms increase electron-withdrawing effects, lowering the aryl ring’s π-electron density. This enhances electrophilicity and stabilizes charge-transfer complexes. ¹⁹F NMR chemical shifts differentiate meta-F (~-120 ppm) from para-F (~-110 ppm) in analogs .
Computational Modeling Applications
Q: What computational strategies predict the binding mode of this compound to proteins? A: Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases) identifies favorable poses. MD simulations (AMBER/CHARMM) assess stability of interactions. QM/MM calculations refine fluorine-protein interactions, critical for optimizing binding entropy .
Analytical Method Development
Q: Which HPLC conditions separate enantiomers of this compound? A: Chiral stationary phases (e.g., Chiralpak IA) with a mobile phase of hexane/ethanol (90:10, 0.1% TFA) achieve baseline separation. Detection via UV (254 nm) or CD enhances sensitivity for enantiomeric excess (ee > 99%) determination .
Safety and Handling
Q: What precautions are necessary when handling this compound in lab settings? A: Use PPE (gloves, goggles) due to potential irritancy. Store under inert gas (N₂/Ar) to prevent oxidation. Waste disposal must follow halogenated compound protocols. LC-MS monitoring of degradation products (e.g., HF release) is advised during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
